molecular formula C26H24Cl2N2O4 B10930178 1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole

1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole

Cat. No.: B10930178
M. Wt: 499.4 g/mol
InChI Key: ULPGBNLESYGQCJ-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two 3,4-dimethoxyphenyl groups and a 2,4-dichlorobenzyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dimethoxybenzaldehyde and 2,4-dichlorobenzyl bromide.

    Formation of Hydrazone: 3,4-Dimethoxybenzaldehyde is reacted with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone is then subjected to cyclization with 2,4-dichlorobenzyl bromide in the presence of a base such as potassium carbonate to form the pyrazole ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products.

Chemical Reactions Analysis

1-(2,4-Dichlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form carbon-carbon bonds with other aromatic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Dichlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with desired properties.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

1-(2,4-Dichlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(2,4-Dichlorobenzyl)-3,5-diphenyl-1H-pyrazole: This compound lacks the methoxy groups present in the original compound, which may affect its electronic properties and reactivity.

    1-(2,4-Dichlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole: This compound has methoxy groups only at the para position, which may influence its steric and electronic characteristics.

    1-(2,4-Dichlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-imidazole: This compound has an imidazole ring instead of a pyrazole ring, which may alter its biological activity and chemical reactivity.

Properties

Molecular Formula

C26H24Cl2N2O4

Molecular Weight

499.4 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3,5-bis(3,4-dimethoxyphenyl)pyrazole

InChI

InChI=1S/C26H24Cl2N2O4/c1-31-23-9-6-16(11-25(23)33-3)21-14-22(17-7-10-24(32-2)26(12-17)34-4)30(29-21)15-18-5-8-19(27)13-20(18)28/h5-14H,15H2,1-4H3

InChI Key

ULPGBNLESYGQCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NN2CC3=C(C=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)OC)OC)OC

Origin of Product

United States

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